molecular formula C18H29N5O4 B13680575 N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide

N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide

Cat. No.: B13680575
M. Wt: 379.5 g/mol
InChI Key: CTQPCYKWIHTDHA-UHFFFAOYSA-N
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Description

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide is a complex organic compound that features a pyridine ring substituted with various functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide typically involves multiple steps. The process begins with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc-protected intermediates are then subjected to various reactions, including amination, reduction, and esterification, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, sodium hydroxide for deprotection, and various organic solvents like tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N-[5-Amino-2-[2-[Boc-(methyl)amino]ethylamino]-6-methoxy-3-pyridyl]acrylamide involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to participate in various biochemical pathways. The methoxy and pyridyl groups contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-Amino-2-[2-[Boc-(methyl)amino]ethyl

Properties

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[2-[[5-amino-6-methoxy-3-(prop-2-enoylamino)pyridin-2-yl]-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C18H29N5O4/c1-8-14(24)20-13-11-12(19)16(26-7)21-15(13)22(5)9-10-23(6)17(25)27-18(2,3)4/h8,11H,1,9-10,19H2,2-7H3,(H,20,24)

InChI Key

CTQPCYKWIHTDHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C1=C(C=C(C(=N1)OC)N)NC(=O)C=C

Origin of Product

United States

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